3-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide
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Overview
Description
3-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide is an organic compound with the molecular formula C8H10BrNO3S. It is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide typically involves the bromination of 2-hydroxy-n,n-dimethyl-benzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include azido or thiol derivatives.
Oxidation: Products include carbonyl derivatives.
Reduction: Products include amine derivatives.
Scientific Research Applications
3-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-hydroxy-n,n-dimethyl-benzenesulfonamide
- 3-Chloro-2-hydroxy-n,n-dimethyl-benzenesulfonamide
- 3-Bromo-2-methoxy-n,n-dimethyl-benzenesulfonamide
Uniqueness
3-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring, which influences its reactivity and binding properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-bromo-2-hydroxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-10(2)14(12,13)7-5-3-4-6(9)8(7)11/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQLZAVJPIFZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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